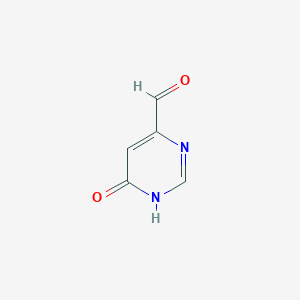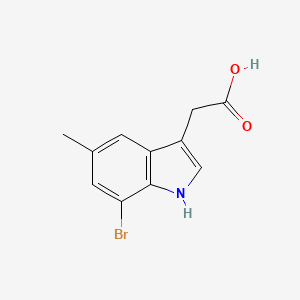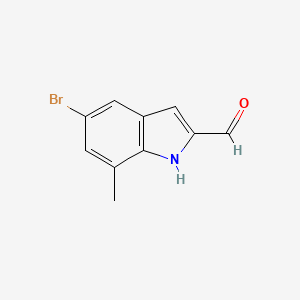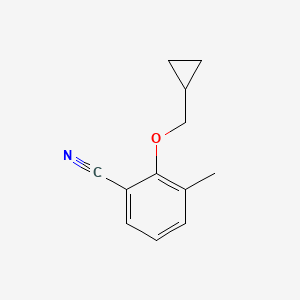
6-Hydroxypyrimidine-4-carbaldehyde
Descripción general
Descripción
6-Hydroxypyrimidine-4-carbaldehyde is a compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 6-Hydroxypyrimidine-4-carbaldehyde is 1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9) . The compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Physical And Chemical Properties Analysis
6-Hydroxypyrimidine-4-carbaldehyde is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
DNA Damage Quantification and Repair
6-Hydroxypyrimidine-4-carbaldehyde: plays a significant role in the study of DNA damage and repair mechanisms. It is used in the development of fluorescently-labelled photolyases, which are enzymes that recognize and repair UV-induced DNA damage . These enzymes, when tagged with fluorescent markers, can act as live-cell damage sensors, allowing researchers to quantify DNA damage load and determine repair kinetics in real time. This application is crucial for understanding the cellular responses to DNA damage and the efficiency of nucleotide excision repair (NER) pathways.
Synthesis of Bicyclic Compounds
The compound is integral in the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These bicyclic compounds have a wide range of applications in medicinal chemistry due to their biological significance. Researchers utilize 6-Hydroxypyrimidine-4-carbaldehyde to construct these complex molecules, which are then applied in various medical and pharmaceutical fields.
Genomic Research and Pangenomics
In genomic research, particularly in the study of pangenomes, 6-Hydroxypyrimidine-4-carbaldehyde is used to understand the genetic variation within a species . The compound aids in the sequencing and analysis of DNA, contributing to the capture of the “totality” of life’s diversity. This research has profound implications for evolutionary biology, taxonomy, and the development of targeted therapies.
Molecular Cloning and Gene Expression Analysis
This compound is also employed in molecular cloning, where it is used to amplify DNA fragments for subsequent cloning into larger vectors . It supports the construction of recombinant DNA molecules and the generation of DNA fragment libraries, which are essential for gene expression analysis, genotyping, and molecular diagnostics.
Transfection Studies
6-Hydroxypyrimidine-4-carbaldehyde: is utilized in transfection studies to facilitate the transfer of genetic material into mammalian cells . This process is vital for studying gene function, protein expression, and other cellular processes, contributing to our understanding of cell biology and the development of gene therapies.
Gene Knockout Studies
The compound is used in the preparation of knockout constructs for gene knockout studies . These studies involve targeted gene disruption to observe phenotypic changes, which is fundamental for understanding gene function and the role of specific genes in diseases.
Chemical Synthesis and Drug Development
In the field of chemical synthesis, 6-Hydroxypyrimidine-4-carbaldehyde is a key intermediate for the development of various drugs and biochemical agents . Its reactivity and structural properties make it a valuable starting material for synthesizing a wide array of pharmacologically active compounds.
Biochemical Pathway Modulation
Lastly, the compound has been shown to modulate biochemical pathways by acting as an inhibitor for certain enzymes and preventing the absorption of vascular and blood cells . This application is particularly relevant in the development of treatments for thrombocytopenia and other blood-related disorders.
Safety And Hazards
The safety information for 6-Hydroxypyrimidine-4-carbaldehyde indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
6-oxo-1H-pyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWPYTVOAKGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285183 | |
| Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxypyrimidine-4-carbaldehyde | |
CAS RN |
98136-87-9 | |
| Record name | 1,6-Dihydro-6-oxo-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98136-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)


![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)



![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)




![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)